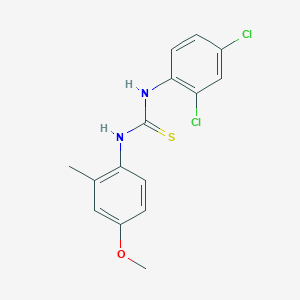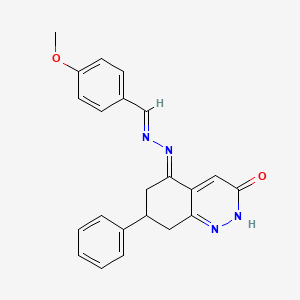
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as DPEP and has been synthesized using different methods. In
Mecanismo De Acción
The mechanism of action of 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone is not fully understood. However, it is believed that this compound exerts its biological activity by inhibiting different enzymes and proteins involved in various cellular processes. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
This compound has been shown to exhibit different biochemical and physiological effects. In vitro studies have shown that this compound induces cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of different microorganisms such as bacteria and fungi. In vivo studies have shown that this compound exhibits anti-inflammatory and analgesic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone in lab experiments is its potential as a versatile building block for the synthesis of different compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity and the need for proper safety precautions when handling it.
Direcciones Futuras
There are several future directions for the study of 1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone. One of the potential directions is the development of new derivatives with improved biological activity and reduced toxicity. Another direction is the study of the mechanism of action of this compound and its potential targets in different cellular processes. Furthermore, this compound can be studied for its potential applications in different fields such as nanotechnology and environmental science.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the field of scientific research. It has shown promising results as a potential anti-cancer agent and has been studied for its antimicrobial, antifungal, and anti-inflammatory properties. This compound has potential applications in various fields such as medicinal chemistry, material science, and environmental science. Further studies are needed to fully understand the mechanism of action of this compound and its potential applications in different fields.
Métodos De Síntesis
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone can be synthesized using different methods. One of the most commonly used methods is the reaction of 1-(3,4-dichlorophenyl)ethanone with hydrazine hydrate and 3-chloro-2-pyrazinecarboxaldehyde in the presence of a catalyst. The resulting compound is then purified and characterized using different analytical techniques such as NMR, IR, and Mass spectrometry.
Aplicaciones Científicas De Investigación
1-(3,4-dichlorophenyl)ethanone (3-chloro-2-pyrazinyl)hydrazone has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anti-cancer agent. It has also been studied for its antimicrobial, antifungal, and anti-inflammatory properties. In material science, this compound has been used as a building block for the synthesis of different polymers and metal complexes. In environmental science, it has been studied for its potential as a chelating agent for heavy metal ions.
Propiedades
IUPAC Name |
3-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]pyrazin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl3N4/c1-7(8-2-3-9(13)10(14)6-8)18-19-12-11(15)16-4-5-17-12/h2-6H,1H3,(H,17,19)/b18-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKYQHOFPGOZVOA-CNHKJKLMSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC=CN=C1Cl)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC=CN=C1Cl)/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204019 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[(4-phenoxybutanoyl)oxy]-2-pyridinecarboximidamide](/img/structure/B5837203.png)
![2,5-dimethyl-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5837212.png)
![N-(4-fluorobenzyl)-N'-[3-(1H-pyrazol-1-ylmethyl)phenyl]thiourea](/img/structure/B5837218.png)


![1-(2-chloro-6-fluorobenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B5837247.png)
![N-[2-(acetylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5837259.png)
![2-amino-4-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5837273.png)
![ethyl [4-(3-oxo-1-buten-1-yl)phenoxy]acetate](/img/structure/B5837274.png)
![(5-chloro-1H-benzimidazol-2-yl)[2-(diethylamino)ethyl]amine](/img/structure/B5837277.png)


![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)